N-(4-benzamidophenyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide
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Overview
Description
N-(4-benzamidophenyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamidophenyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-benzamidophenyl)-4-chlorobenzamide.
Introduction of the Morpholine Group: The next step involves the reaction of the intermediate with morpholine in the presence of a suitable catalyst to introduce the morpholine group.
Sulfonylation: The final step involves the sulfonylation of the morpholine-containing intermediate using a sulfonyl chloride reagent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamidophenyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-(4-benzamidophenyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-benzamidophenyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-benzamidophenyl)-4-chloro-3-(piperidine-1-sulfonyl)benzamide
- N-(4-benzamidophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide
- 2-Phenyl substituted Benzimidazole derivatives
Uniqueness
N-(4-benzamidophenyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain different substituents or functional groups.
Properties
IUPAC Name |
N-(4-benzamidophenyl)-4-chloro-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5S/c25-21-11-6-18(16-22(21)34(31,32)28-12-14-33-15-13-28)24(30)27-20-9-7-19(8-10-20)26-23(29)17-4-2-1-3-5-17/h1-11,16H,12-15H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVACMQHGMIJKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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